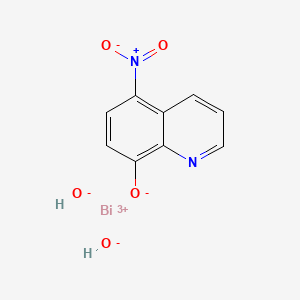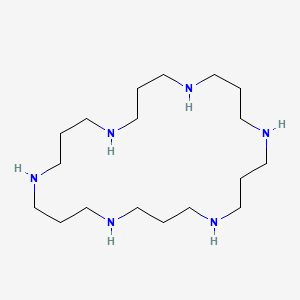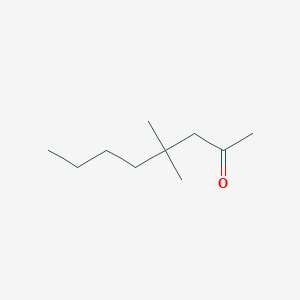
5-Bromo-1,3-dimethyl-2-oxo-2,3-dihydropyrimidin-1-ium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-1,3-dimethyl-2-oxo-2,3-dihydropyrimidin-1-ium bromide is a heterocyclic organic compound It is a derivative of pyrimidine, which is a six-membered ring containing two nitrogen atoms at positions 1 and 3
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1,3-dimethyl-2-oxo-2,3-dihydropyrimidin-1-ium bromide typically involves the bromination of 1,3-dimethyluracil. The reaction is carried out using bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction conditions generally include maintaining the temperature at around 0-5°C to control the rate of bromination and prevent over-bromination.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction parameters and improves the yield and purity of the final product. The use of automated systems also helps in minimizing human error and ensuring consistent quality.
Analyse Chemischer Reaktionen
Types of Reactions
5-Bromo-1,3-dimethyl-2-oxo-2,3-dihydropyrimidin-1-ium bromide undergoes several types of chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by various nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding dihydropyrimidine derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed
Nucleophilic substitution: Products include azido, thiocyano, and methoxy derivatives.
Oxidation: N-oxide derivatives.
Reduction: Dihydropyrimidine derivatives.
Wissenschaftliche Forschungsanwendungen
5-Bromo-1,3-dimethyl-2-oxo-2,3-dihydropyrimidin-1-ium bromide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of antiviral and anticancer agents.
Materials Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It serves as a probe for studying enzyme mechanisms and protein-ligand interactions.
Chemical Synthesis: It is employed as an intermediate in the synthesis of more complex heterocyclic compounds.
Wirkmechanismus
The mechanism of action of 5-Bromo-1,3-dimethyl-2-oxo-2,3-dihydropyrimidin-1-ium bromide involves its interaction with specific molecular targets. In medicinal chemistry, it acts by inhibiting key enzymes involved in viral replication or cancer cell proliferation. The bromine atom enhances the compound’s ability to form strong interactions with the active sites of these enzymes, thereby blocking their activity. The compound’s pyrimidine ring structure allows it to mimic natural nucleotides, facilitating its incorporation into biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Fluoro-1,3-dimethyl-2-oxo-2,3-dihydropyrimidin-1-ium bromide: Similar structure but with a fluorine atom instead of bromine.
5-Chloro-1,3-dimethyl-2-oxo-2,3-dihydropyrimidin-1-ium bromide: Similar structure but with a chlorine atom instead of bromine.
1,3-Dimethyluracil: The parent compound without any halogen substitution.
Uniqueness
5-Bromo-1,3-dimethyl-2-oxo-2,3-dihydropyrimidin-1-ium bromide is unique due to the presence of the bromine atom, which imparts distinct electronic and steric properties. This makes it more reactive in nucleophilic substitution reactions compared to its fluoro and chloro counterparts. Additionally, the bromine atom enhances the compound’s ability to interact with biological targets, making it a valuable tool in medicinal chemistry.
Eigenschaften
CAS-Nummer |
38353-08-1 |
|---|---|
Molekularformel |
C6H8Br2N2O |
Molekulargewicht |
283.95 g/mol |
IUPAC-Name |
5-bromo-1,3-dimethylpyrimidin-3-ium-2-one;bromide |
InChI |
InChI=1S/C6H8BrN2O.BrH/c1-8-3-5(7)4-9(2)6(8)10;/h3-4H,1-2H3;1H/q+1;/p-1 |
InChI-Schlüssel |
VTERDXRIMZGWPG-UHFFFAOYSA-M |
Kanonische SMILES |
CN1C=C(C=[N+](C1=O)C)Br.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-Hexadecanamine, N-[(4-nitrophenyl)methylene]-](/img/structure/B14669148.png)












